BenchChemオンラインストアへようこそ!

LQFM215

CYP inhibition drug metabolism isoform selectivity

LQFM215 is a PROT inhibitor combining a hindered phenol antioxidant motif with a 4-phenylpiperazine pharmacophore. Differentiated by defined CYP3A4/3A5 selectivity (10- to 16-fold window), validated in vivo efficacy in MCAO stroke and ketamine-induced psychosis models, and negligible neurotoxicity in LUHMES cells. Essential for preclinical CNS target engagement and ADME panel studies.

Molecular Formula C25H34N2O2
Molecular Weight 394.5 g/mol
Cat. No. B12370484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLQFM215
Molecular FormulaC25H34N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3
InChIKeyJGUNNYHUGKTNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone for Research Procurement: A Hindered Phenol-Piperazine Hybrid with Validated CYP Isoform Selectivity


(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone (LQFM215; C25H34N2O2; MW 394.5 g/mol) is a synthetic small molecule combining a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl group with a 4-phenylpiperazine moiety via a methanone linker . The 3,5-di-tert-butyl-4-hydroxyphenyl motif confers intrinsic antioxidant capacity through hydrogen atom donation from the phenolic hydroxyl, while the 4-phenylpiperazine pharmacophore is a privileged scaffold implicated in multiple CNS-relevant targets including dopamine D3 receptors and proline transporters [1]. This compound is cataloged as LQFM215 and has been pharmacologically evaluated in multiple disease models including schizophrenia and ischemic stroke, with defined in vitro ADME data available for CYP inhibition profiling [2].

Why (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone Cannot Be Replaced by Generic 4-Phenylpiperazine Derivatives or Unsubstituted Phenol Analogs


The compound's differentiation derives from the precise substitution pattern at both termini. The 3,5-di-tert-butyl groups adjacent to the 4-hydroxy group create substantial steric shielding that modulates both the phenolic antioxidant capacity and the molecule's overall lipophilicity, directly impacting membrane permeability and target engagement [1]. Replacing the 4-phenylpiperazine with a simpler piperazine or substituting the phenyl ring alters the compound's affinity profile across multiple CNS targets including PROT and dopamine receptors; the phenyl group is essential for the hydrophobic interactions that define the PROT binding pose [2]. Additionally, the specific methanone linker geometry influences CYP3A4 versus CYP3A5 isoform selectivity, a property that cannot be assumed for close N-methyl analogs such as LQFM202, which have been characterized primarily for COX/LOX inhibition rather than CYP profiling [3]. Generic substitution with uncharacterized phenylpiperazine derivatives therefore risks loss of the defined CYP selectivity window and the validated in vivo neuroprotective efficacy profile [2].

Quantitative Differentiation Evidence: (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone vs. Closest Analogs


CYP3A4 vs. CYP3A5 Isoform Selectivity: A 10-Fold to 16-Fold Discrimination Window

The target compound exhibits moderate inhibitory potency against human recombinant CYP3A4 (Ki = 120 nM for midazolam 1'-hydroxylase; Ki = 170 nM for testosterone 6β-hydroxylase) while demonstrating substantially weaker inhibition of the closely related CYP3A5 isoform (Ki = 1,200 nM and 2,000 nM, respectively), establishing a 10-fold to 16-fold selectivity window [1]. This isoform discrimination is quantifiable and contrasts with broad-spectrum 4-phenylpiperazine CYP inhibitors that lack such selectivity [2].

CYP inhibition drug metabolism isoform selectivity ADME profiling

Antioxidant Scaffold Validation: 3,5-Di-tert-butyl-4-hydroxyphenyl Moiety Confers Radical Scavenging Activity Absent in Unsubstituted Phenylpiperazines

The 3,5-di-tert-butyl-4-hydroxyphenyl group is a validated hindered phenol antioxidant scaffold [1]. In structurally related piperazine derivatives bearing this moiety, antioxidant activity has been quantified using DPPH radical scavenging and electroanalytical assays, with potency comparable to reference antioxidants [2]. In contrast, 4-phenylpiperazine compounds lacking the 3,5-di-tert-butyl-4-hydroxy substitution (e.g., simple N-phenylpiperazines or 4-methylpiperazine derivatives) do not possess intrinsic radical scavenging functionality, requiring separate antioxidant co-administration for oxidative stress models [3].

antioxidant oxidative stress hindered phenol free radical scavenging

Scaffold Versatility: Phenyl(piperazin-1-yl)methanone Core Validated as MAGL Inhibitor Lead with Defined SAR

The phenyl(piperazin-1-yl)methanone core, which constitutes the backbone of the target compound, has been validated as a reversible MAGL inhibitor scaffold through a fingerprint-driven consensus docking approach [1]. An optimized derivative from this series demonstrated reversible MAGL inhibition with IC50 = 6.1 µM and antiproliferative activity on breast and ovarian cancer cell lines (IC50 range: 31–72 µM) [1]. The target compound retains the unsubstituted phenylpiperazine moiety present in the initial virtual screening hit, offering a defined starting point for further SAR exploration in MAGL-targeting programs [2].

MAGL inhibition endocannabinoid system cancer cell proliferation virtual screening

CNS Target Engagement: PROT Inhibition Validated in Ex Vivo and In Vivo Models with Quantified Behavioral Outcomes

LQFM215 (the target compound) has been characterized as a PROT inhibitor with defined ex vivo and in vivo activity. In hippocampal synaptosomes, LQFM215 inhibited proline uptake, and in vivo treatment reduced hippocampal proline levels [1]. In the permanent middle cerebral artery occlusion (MCAO) model of ischemic stroke, LQFM215 pre-treatment and treatment reduced infarct area and motor impairments in cylinder and limb clasping tests [1]. In the ketamine-induced psychosis model, LQFM215 reduced hyperlocomotion and enhanced social interaction across all administered doses, with preserved sensorimotor gating in the prepulse inhibition test [2].

PROT inhibition proline transporter neuroprotection ischemic stroke schizophrenia

Optimal Research and Industrial Application Scenarios for (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone


CNS Drug Discovery Programs Targeting Proline Transporter (PROT/SLC6A7) Modulation

This compound is directly applicable as a validated PROT inhibitor for preclinical studies of schizophrenia, ischemic stroke, and other CNS disorders involving glutamatergic dysfunction. It has demonstrated ex vivo inhibition of proline uptake in hippocampal synaptosomes, reduced hippocampal proline levels in vivo, and functional efficacy in both MCAO stroke and ketamine-induced psychosis models [1]. Researchers requiring a PROT inhibitor with defined in vivo pharmacology and favorable neurotoxicity profile (negligible cytotoxicity in LUHMES cell line at pharmacologically active concentrations) will find this compound suitable for disease model validation and target engagement studies [2].

CYP-Mediated Drug-Drug Interaction (DDI) Profiling and ADME Studies

The compound's quantitatively defined CYP3A4 versus CYP3A5 selectivity profile (10- to 16-fold discrimination window) makes it a valuable tool compound for in vitro ADME panels investigating isoform-specific inhibition patterns [1]. It can serve as a reference inhibitor for CYP3A4-selective assays or as a comparator in structure-activity relationship studies aimed at understanding the structural determinants of CYP3A4/3A5 isoform discrimination [2]. The availability of Ki values for both midazolam 1'-hydroxylase and testosterone 6β-hydroxylase activities enables cross-assay validation.

MAGL Inhibitor Scaffold Development and Hit-to-Lead Optimization

As the core phenyl(piperazin-1-yl)methanone scaffold has been validated as a reversible MAGL inhibitor lead through virtual screening and molecular modeling [1], this compound can serve as a reference compound or starting scaffold for medicinal chemistry optimization programs targeting MAGL. The scaffold has demonstrated tractable SAR, with an optimized derivative achieving IC50 = 6.1 µM against MAGL and antiproliferative activity on breast and ovarian cancer cell lines [2]. Procurement enables analog synthesis and SAR expansion around this validated chemotype.

Oxidative Stress and Neuroprotection Studies Leveraging Built-In Antioxidant Functionality

The 3,5-di-tert-butyl-4-hydroxyphenyl moiety confers intrinsic antioxidant capacity through the hindered phenol mechanism, as established in structurally related piperazine derivatives evaluated by DPPH and electroanalytical assays [1]. For research programs investigating the intersection of oxidative stress and PROT-mediated glutamatergic signaling in neurodegeneration or ischemia-reperfusion injury, this compound provides a single-agent solution that combines target engagement with radical scavenging activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for LQFM215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.